REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O>[C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
PdCl2(PPh3)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 16 h
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then partitioned between Et2O and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (ethyl acetate/hexanes=1/9)
|
Type
|
CUSTOM
|
Details
|
to give TC-IV-119 (1.02 g, 100%) as a transparent oil
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC=C1)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |